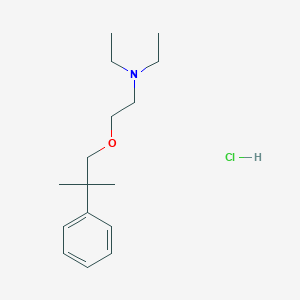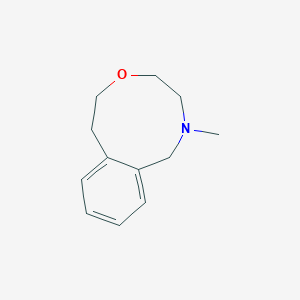
2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine is a heterocyclic organic compound with a unique structure that includes a benzoxazonine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a cyclic ketone in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, Lewis acids, elevated temperatures.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted benzoxazonine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
2-Methyl-1,2,3,4,6,7-hexahydro-5,2-benzoxazonine: Unique due to its benzoxazonine ring structure.
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Similar in terms of the hexahydro structure but differs in the ring composition.
1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Shares the hexahydro structure but has different substituents and ring systems.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a methyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
138713-48-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-methyl-3,4,6,7-tetrahydro-1H-5,2-benzoxazonine |
InChI |
InChI=1S/C12H17NO/c1-13-7-9-14-8-6-11-4-2-3-5-12(11)10-13/h2-5H,6-10H2,1H3 |
Clave InChI |
WFHKTRIHJAJELZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOCCC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


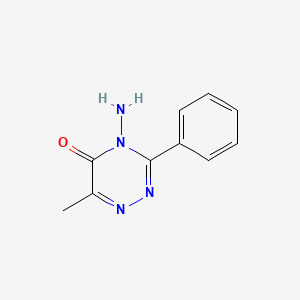
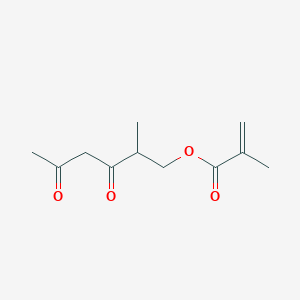

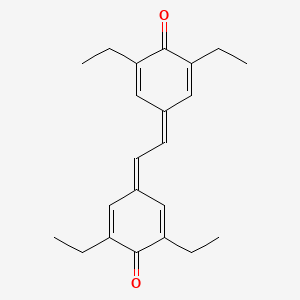
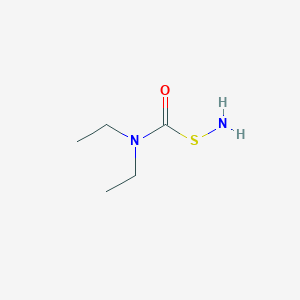
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
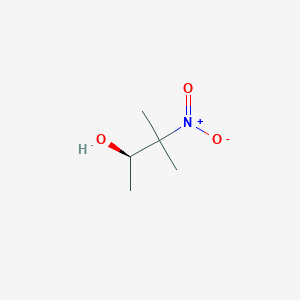
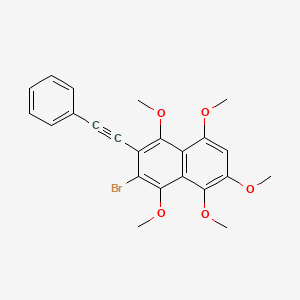

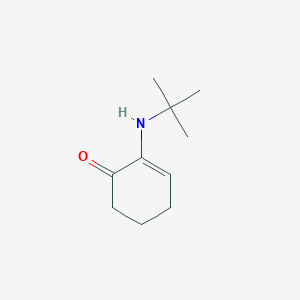
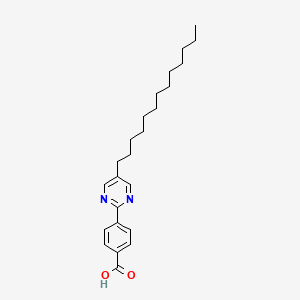
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
